molecular formula C22H21FN4O3S B609975 PF-06372865 CAS No. 1614245-70-3

PF-06372865

カタログ番号: B609975
CAS番号: 1614245-70-3
分子量: 440.5 g/mol
InChIキー: PTTQXDBPTFOCMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Key Findings

The results demonstrated that:

  • 15 mg Dose : Increased pain tolerance thresholds (PTTs) for pressure pain at a ratio of 1.11 compared to placebo (90% CI: 1.02, 1.22).
  • 65 mg Dose : Increased PTT for cold pressor tasks at a ratio of 1.17 (90% CI: 1.03, 1.32) and pressure pain at a ratio of 1.11 (90% CI: 1.01, 1.21).
  • Pregabalin showed an increase in PTT for pressure pain at a ratio of 1.15 (95% CI: 1.06, 1.26) and cold pressor tasks at a ratio of 1.31 (90% CI: 1.16, 1.48).

These findings suggest that PF-06372865 has significant analgesic potential without inducing significant sedation or adverse events that limit its clinical use .

Data Table

Dose (mg)Pain Task TypePTT Ratio vs PlaceboConfidence Interval
15Pressure Pain1.11(1.02, 1.22)
65Cold Pressor1.17(1.03, 1.32)
65Pressure Pain1.11(1.01, 1.21)
PregabalinPressure Pain1.15(1.06, 1.26)
PregabalinCold Pressor1.31(1.16, 1.48)

Key Findings

In this model:

  • This compound significantly reduced the occurrence of SWDs in a dose-dependent manner at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg.
  • Compared to diazepam, this compound exhibited a longer duration of effect despite having a slower peak time.

These results indicate that this compound may represent a novel therapeutic option for patients with absence seizures .

Data Table

Dose (mg/kg)SWD Reduction Effect
1Significant
3Significant
10Significant

Overview

The pharmacokinetics and safety of this compound were evaluated in multiple studies involving healthy volunteers.

Key Findings

In a phase one study:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 2 hours.
  • Half-life : Approximately 11 hours after multiple dosing.
  • Safety : Adverse events were mostly mild; dizziness was the most frequently reported side effect.

The study concluded that this compound is safe and well-tolerated at doses estimated to achieve high receptor occupancy (>80%), distinguishing it from non-selective benzodiazepines .

Data Table

ParameterValue
Time to Maximum Concentration1 to 2 hours
Terminal Half-Life~11 hours
Most Common Adverse EventDizziness

生物活性

PF-06372865 is a novel compound that acts as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid A (GABAA_A) receptor, specifically targeting the α2, α3, and α5 subunits. This selectivity is significant because it allows for therapeutic effects with reduced side effects commonly associated with non-selective benzodiazepines, which primarily target the α1 subunit. The following sections detail the biological activity of this compound, including its mechanisms, pharmacokinetics, safety profile, and potential therapeutic applications.

This compound enhances GABAA_A receptor activity by binding to specific subunits, leading to increased chloride ion influx and subsequent neuronal inhibition. Its functional selectivity allows it to modulate receptor activity without the sedative effects typically associated with non-selective PAMs.

Key Findings:

  • Functional Selectivity : this compound shows significant positive modulation (90-140%) at GABAA_A receptors containing α2/3/5 subunits while demonstrating negligible activity (≤20%) at α1-containing receptors .
  • Receptor Occupancy : In preclinical studies, this compound exhibited concentration-dependent occupancy of GABAA_A receptors, with a robust increase in beta frequency in quantitative EEG (qEEG) readings indicative of its pharmacodynamic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several studies, demonstrating rapid absorption and a favorable elimination profile.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Median Time to Maximum Concentration1 - 2 hours
Mean Terminal Elimination Half-LifeApproximately 11 hours
Dosing RegimenTwice daily for 21 days

This compound was found to be rapidly absorbed with dose-proportional increases in maximum plasma concentration and area under the plasma concentration-time curve .

Safety and Tolerability

In clinical trials, this compound has demonstrated a favorable safety profile. Commonly reported adverse events were mild and included dizziness; notably, there were no reports of somnolence after titration .

Key Safety Findings:

  • High Receptor Occupancy : Achieves over 80% receptor occupancy without significant adverse effects .
  • Withdrawal Symptoms : No clinically significant withdrawal symptoms upon discontinuation were reported .

Pain Management

This compound has shown potential in analgesic applications. In a randomized placebo-controlled crossover study, doses of 15 mg and 65 mg increased pain tolerance thresholds for various pain modalities without inducing significant sedation.

Table 2: Analgesic Effects of this compound

Dose (mg)Pain ModalityEffect Ratio (vs. Placebo)
15Pressure Pain1.11 (90% CI: 1.02, 1.22)
65Cold Pressor1.17 (90% CI: 1.03, 1.32)
PregabalinPressure Pain1.15 (95% CI: 1.06, 1.26)

These findings suggest that this compound may be effective for treating pain conditions while minimizing sedative side effects .

Antiepileptic Effects

In preclinical models using genetic absence epilepsy rats (GAERS), this compound significantly reduced spike-and-wave discharges associated with absence seizures, demonstrating its potential as an antiepileptic agent.

Table 3: Antiepileptic Activity in GAERS Model

Dose (mg/kg)Effect on SWDs
0.3Reduced frequency
1Further reduction
2Full suppression
10Sustained suppression

This study marks the first evidence of an α2/3/5 subtype-selective GABAA_A PAM's effectiveness in absence epilepsy models .

特性

IUPAC Name

7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQXDBPTFOCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614245-70-3
Record name Darigabat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARIGABAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of 7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine (Preparation 10, 100 mg, 0.27 mmol), 2-(4-ethylsulfonyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (Preparation 21, 88 mg, 0.27 mmol) and cesium carbonate (177 mg, 0.54 mmol) in dioxane (5 mL) and water (1 mL) was degassed with argon for 10 minutes followed by the addition of 1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride (4.4 mg, 0.005 mmol). The resulting mixture was heated at 100° C. for 16 hours, cooled to room temperature and diluted with EtOAc (15 mL). The organic layer was washed with water (10 mL) and saturated brine solution (10 mL) then dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel column chromatography eluting with CH2Cl2:MeOH 98:2 afforded the title compound as off white solid in 13% yield, 15 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.4 mg
Type
catalyst
Reaction Step Three
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06372865
Reactant of Route 2
Reactant of Route 2
PF-06372865
Reactant of Route 3
Reactant of Route 3
PF-06372865
Reactant of Route 4
Reactant of Route 4
PF-06372865
Reactant of Route 5
Reactant of Route 5
PF-06372865
Reactant of Route 6
Reactant of Route 6
PF-06372865

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。